2-Amino-1,5-naphthyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,5-naphthyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-7(12)4-6-5(11-8)2-1-3-10-6/h1-4,12H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUCGPVVDVDCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 Amino 1,5 Naphthyridin 3 Ol Derivatives
Electrophilic and Nucleophilic Reactivity of the Naphthyridine Core
The reactivity of the 1,5-naphthyridine (B1222797) ring system shows similarities to that of quinoline (B57606). The presence of two nitrogen atoms in the bicyclic structure significantly influences the electron density, making the ring system generally less susceptible to electrophilic attack compared to benzene (B151609). However, the amino and hydroxyl groups at the 2- and 3-positions, respectively, act as activating groups, directing electrophilic substitution to specific positions on the ring. Conversely, these electron-donating groups can modulate the susceptibility of the ring to nucleophilic attack, particularly at positions bearing a good leaving group.
Electrophilic substitution reactions on the 1,5-naphthyridine core, such as nitration and halogenation, are influenced by the activating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. For instance, bromination of 1,5-naphthyridine derivatives can be achieved using bromine in acetic acid. The presence of a hydroxyl group can facilitate ortho-fluorination.
Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for functionalizing the 1,5-naphthyridine core, especially when a good leaving group like a halogen is present. The inherent electron deficiency of the naphthyridine ring facilitates attack by nucleophiles. For instance, chloro-substituted 1,5-naphthyridines readily undergo amination reactions. The amination of 2-bromo-1,5-naphthyridine (B1331438) proceeds via an SN(AE) ipso substitution mechanism. lookchem.com The amino and hydroxyl groups of 2-amino-1,5-naphthyridin-3-ol can themselves act as nucleophiles in intramolecular cyclization reactions or intermolecular reactions if appropriately activated.
The table below summarizes the general reactivity of the 1,5-naphthyridine core.
| Reaction Type | Reagents and Conditions | Outcome |
| Electrophilic Substitution | ||
| Bromination | Br2 in acetic acid | Introduction of bromine atoms onto the ring |
| ortho-Fluorination | Fluorine gas | Introduction of fluorine ortho to a hydroxyl group |
| Nucleophilic Substitution | ||
| Amination | Ammonium hydroxide, sealed tube, 140 °C | Replacement of a chlorine atom with an amino group |
| Azidation followed by Reduction | NaN3 then SnCl2 | Formation of an amino group from a chloro substituent |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand | Palladium-catalyzed formation of C-N bonds |
Functional Group Interconversions on Amino and Hydroxyl Moieties
The amino and hydroxyl groups of this compound derivatives are amenable to a variety of functional group interconversions, providing a versatile handle for modifying the properties of the molecule.
The amino group in this compound can be readily acylated to form the corresponding amides. N-acylation is a fundamental reaction in organic synthesis and can be achieved using various acylating agents such as acyl chlorides or anhydrides. patsnap.com This reaction is often used to protect the amino group or to introduce new functionalities into the molecule. For instance, N-acylation of aminopyridines can be carried out under catalyst-free conditions with acetic anhydride. patsnap.com
Beyond simple acylation, the amino group can undergo various other N-functionalization reactions. These include alkylation and the formation of Schiff bases through condensation with aldehydes or ketones. sigmaaldrich.com The reactivity of the amino group is influenced by the electronic nature of the naphthyridine ring.
The 1,5-naphthyridine ring system can be reduced under various conditions to yield tetrahydro- or decahydronaphthyridine derivatives. jubilantingrevia.com Catalytic hydrogenation using platinum oxide in an acidic solution can lead to the formation of a mixture of trans- and cis-decahydro-1,5-naphthyridine. jubilantingrevia.com Palladium on charcoal in ethanol (B145695) is effective for the selective reduction of one of the pyridine (B92270) rings to afford 1,2,3,4-tetrahydro-1,5-naphthyridine. jubilantingrevia.com
Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Ruthenium(II) complexes have been shown to be effective catalysts for the transfer hydrogenation of 1,5-naphthyridines. This reaction can be performed in environmentally benign solvents like water. The chemoselectivity of the reduction can be influenced by the substituents on the naphthyridine ring. Generally, the more electron-rich pyridine ring is selectively reduced. nih.gov
The following table outlines some common reduction methods for the 1,5-naphthyridine ring.
| Reduction Method | Catalyst/Reagents | Product |
| Catalytic Hydrogenation | PtO2, acid | trans- and cis-Decahydro-1,5-naphthyridine |
| Catalytic Hydrogenation | Pd/C, ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine |
| Transfer Hydrogenation | Ru(II) complex, formic acid | Tetrahydro-1,5-naphthyridine |
| Transfer Hydrogenation | Pd catalyst, B2pin2, water | Tetrahydro-1,5-naphthyridine |
Rearrangement Reactions of Naphthyridine Derivatives
Intramolecular rearrangements can be powerful tools for the synthesis of complex heterocyclic systems. In the context of naphthyridine chemistry, the Smiles rearrangement is a notable example. researchgate.netgoogle.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. chemicalbook.com While specific examples involving this compound are not extensively documented, studies on related 2,7-naphthyridine (B1199556) derivatives demonstrate the feasibility of such transformations. researchgate.netgoogle.com
For instance, a Smiles rearrangement has been observed in the 2,7-naphthyridine series, leading to the formation of 1-amino-3-oxo-2,7-naphthyridines. researchgate.net This type of rearrangement typically involves a nucleophilic attack from a side chain onto an activated position of the aromatic ring, followed by the displacement of a leaving group. The presence of both amino and hydroxyl groups in this compound could potentially facilitate various rearrangement pathways, depending on the specific substitution pattern and reaction conditions.
Complexation Behavior with Metal Centers and Ligand Chemistry
The 1,5-naphthyridine scaffold, particularly when substituted with donor groups like amino and hydroxyl functions, exhibits excellent potential as a ligand in coordination chemistry. The nitrogen atoms of the naphthyridine ring, along with the exocyclic amino and hydroxyl groups, can act as coordination sites for a variety of metal ions.
The analogous compound, 2-amino-3-hydroxypyridine (B21099), is known to form stable complexes with a range of transition metals, including cobalt, copper, palladium, iron, ruthenium, and rhodium. researchgate.net In these complexes, the ligand typically binds to the metal center via the deprotonated hydroxyl oxygen atom and the amino nitrogen atom, forming a chelate ring. researchgate.net This bidentate N,O-coordination mode is a common feature for ligands of this type.
The resulting metal complexes can exhibit diverse geometries and electronic properties, which can be tuned by the choice of the metal ion and other ancillary ligands. The study of these complexes is relevant for applications in catalysis, materials science, and medicinal chemistry.
The table below lists some metal complexes formed with the analogous 2-amino-3-hydroxypyridine ligand.
| Metal Ion | Complex Formula | Coordination Mode |
| Cobalt(II) | [Co(ahp)2] | Bidentate (N, O) |
| Copper(II) | [Cu(ahp)2] | Bidentate (N, O) |
| Palladium(II) | [Pd(ahp)2] | Bidentate (N, O) |
| Iron(III) | [Fe(ahp)3] | Bidentate (N, O) |
| Ruthenium(III) | [Ru(ahp)3] | Bidentate (N, O) |
| Rhodium(III) | [Rh(ahp)3] | Bidentate (N, O) |
| (ahp = 2-amino-3-hydroxypyridine) |
Advanced Spectroscopic and Characterization Techniques in Naphthyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a novel compound such as 2-Amino-1,5-naphthyridin-3-ol, both ¹H and ¹³C NMR spectroscopy would be indispensable.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons would provide information about their electronic environment. Protons on the aromatic naphthyridine core would be expected to appear in the downfield region (typically δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature. The coupling patterns (e.g., doublets, triplets) between adjacent protons would be crucial in establishing the connectivity within the pyridine (B92270) rings.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The number of distinct signals would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of their position and substitution. Specialized NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this compound. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively correlate proton and carbon signals and piece together the complete molecular structure.
Table 1: Anticipated NMR Data for this compound (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | Anticipated aromatic region |
| C3 | - | Anticipated aromatic region |
| C4 | Anticipated aromatic region | Anticipated aromatic region |
| C4a | - | Anticipated aromatic region |
| C6 | Anticipated aromatic region | Anticipated aromatic region |
| C7 | Anticipated aromatic region | Anticipated aromatic region |
| C8 | Anticipated aromatic region | Anticipated aromatic region |
| C8a | - | Anticipated aromatic region |
| NH₂ | Variable, broad singlet | - |
| OH | Variable, broad singlet | - |
Note: This table is hypothetical and intended for illustrative purposes, as no experimental data has been found.
Mass Spectrometry Techniques (e.g., LC-MS, HRMS, MALDI TOF/TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, a low-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would likely be used initially to confirm the presence of the target compound in a reaction mixture and to ascertain its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₈H₇N₃O), the expected exact mass would be calculated and compared to the experimental value.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI TOF/TOF) is another mass spectrometry technique that could be utilized, particularly for analyzing the fragmentation patterns of the molecule (tandem MS). By inducing fragmentation of the parent ion, the resulting fragment ions can provide valuable information about the different structural components of the molecule, further confirming its proposed structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, the theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) would be calculated from its molecular formula (C₈H₇N₃O). The experimentally determined percentages from an elemental analyzer would then be compared to these theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 59.62% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.38% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 26.07% |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.93% |
| Total | 161.18 | 100.00% |
Note: This table represents theoretical calculations, as no experimental data has been found.
Computational Chemistry and Theoretical Investigations of 2 Amino 1,5 Naphthyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For 2-Amino-1,5-naphthyridin-3-ol, DFT calculations can elucidate its electronic structure and predict its reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive and easily polarizable molecule. nih.govwikipedia.org
For this compound, the distribution of HOMO and LUMO densities can be visualized. It is anticipated that the HOMO would be localized primarily on the electron-rich amino and hydroxyl groups, as well as the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the electron-deficient naphthyridine ring system, highlighting the regions susceptible to nucleophilic attack.
Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index, can be calculated to quantify the reactivity of this compound.
Table 1: Theoretical Quantum Chemical Parameters for this compound
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | μ2/2η (where μ ≈ -χ) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface of this compound would illustrate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
It is predicted that the regions around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the hydroxyl group would exhibit negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would display positive potential, indicating their role as hydrogen bond donors. This detailed charge distribution analysis is instrumental in understanding intermolecular interactions, particularly in a biological context.
Computational modeling, particularly DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This approach can be used to study various reactions, such as electrophilic substitution on the aromatic ring or nucleophilic substitution at different positions. For instance, the synthesis of 2-amino-1,5-naphthyridine derivatives often involves nucleophilic substitution or palladium-catalyzed amination reactions. mdpi.comnih.gov Computational studies could clarify the transition state geometries and activation energies for such transformations, providing insights into the reaction kinetics and regioselectivity.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
While specific docking studies on this compound are not extensively reported, studies on the closely related 2-amino-1,8-naphthyridine scaffold have demonstrated its ability to bind to DNA duplexes. nih.gov This suggests that this compound could also be investigated as a potential ligand for various biological targets. Molecular docking simulations could be performed to screen its binding affinity against a panel of proteins, such as kinases or other enzymes implicated in disease. The results of such studies, including binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), can prioritize this compound for further experimental validation.
In Silico Identification of Novel Heteroaromatic Scaffolds
In silico techniques are instrumental in the rational design and identification of novel molecular scaffolds with desired chemical and biological properties. Starting with the this compound core, computational methods can be used to explore a vast chemical space for new derivatives with enhanced properties.
Techniques such as scaffold hopping and virtual screening can be employed. Scaffold hopping involves replacing the core naphthyridine structure with other bioisosteric rings to identify novel chemotypes with similar biological activity but potentially improved pharmacokinetic profiles. Virtual screening of large compound libraries against a specific biological target can identify other molecules that share pharmacophoric features with this compound. These computational approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological evaluation.
Applications of Naphthyridine Derivatives in Contemporary Chemical Sciences
Role in Catalysis and Organocatalysis
The inherent features of the 1,5-naphthyridine (B1222797) core, particularly the presence of nitrogen atoms with lone pairs of electrons, make it a compelling ligand for metal-catalyzed reactions. These nitrogen centers can coordinate with transition metals, forming stable complexes that can act as efficient catalysts. While specific catalytic applications of 2-Amino-1,5-naphthyridin-3-ol are not extensively documented, its structure suggests potential. The amino and hydroxyl groups can further enhance its coordination ability or participate directly in catalytic cycles.
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, compounds like this compound hold promise. hilarispublisher.comhilarispublisher.com Organocatalysts often rely on functional groups capable of forming non-covalent interactions, such as hydrogen bonds, to activate substrates. hilarispublisher.com The amino and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors, suggesting its potential to function as a bifunctional catalyst in asymmetric synthesis and other transformations. hilarispublisher.commdpi.com
Advanced Materials Science Applications (e.g., Electron-Accepting Building Blocks)
The development of novel organic materials for electronic applications is a rapidly advancing field. Naphthyridine derivatives are recognized as promising building blocks for these materials, particularly as n-type (electron-transporting) organic semiconductors. rsc.orgrsc.org The electron-deficient nature of the diazine rings in the naphthyridine core makes it an effective electron acceptor. nih.govmdpi.com
New synthetic pathways are being developed to create π-extended naphthyridine systems that can serve as versatile components for organic electronics. nih.gov These materials are valued for their tunable optoelectronic properties. nih.gov For instance, 1,5-naphthyridine-2,6-dione has been used as a novel n-type organic semiconductor unit. rsc.org The incorporation of the this compound moiety into larger conjugated polymer systems could modulate their electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The amino and hydroxyl groups offer sites for further functionalization, allowing for fine-tuning of the material's solubility, morphology, and electronic energy levels.
Development of Chemical Probes and Ligands for Molecular Recognition
The rigid, planar structure of the naphthyridine scaffold, combined with its defined arrangement of hydrogen bond donors and acceptors, makes it an excellent platform for the design of molecules capable of specific molecular recognition. nih.gov Naphthyridine-based compounds have been successfully developed as selective chemical probes for biological targets, including proteins like casein kinase 2 and specific nucleic acid sequences. researchgate.netacs.orgchemrxiv.org
For example, dimers of 2-amino-1,8-naphthyridine have been shown to bind selectively to cytosine-rich DNA and RNA sequences. nih.gov The protonation of a ring nitrogen at physiological pH creates a hydrogen-bonding pattern complementary to cytosine. nih.gov Similarly, heterodimers of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline have demonstrated significant binding to CTG/CTG DNA motifs, which are implicated in neurological disorders. osaka-u.ac.jp The this compound structure, with its amino and hydroxyl groups, provides a distinct pattern of hydrogen bonding sites that could be exploited to design new probes with high affinity and selectivity for various biological macromolecules. rsc.org
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like nitrogen and oxygen are widely studied as corrosion inhibitors for metals in acidic environments. ajchem-a.com These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mobt3ath.comnih.gov Naphthyridine derivatives have shown significant promise in this area. mobt3ath.comresearchgate.net
The effectiveness of these inhibitors stems from the presence of π-electrons in the aromatic system and lone pair electrons on the nitrogen and oxygen atoms, which can interact with the vacant d-orbitals of metal atoms like iron. researchgate.net Studies on various naphthyridine derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for mild steel and other alloys in hydrochloric acid solutions. mobt3ath.comnih.govresearchgate.net
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds often act as mixed-type inhibitors, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions. mobt3ath.comresearchgate.netresearchgate.net The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mobt3ath.comresearchgate.net The amino and hydroxyl groups in this compound are expected to enhance its adsorption and, consequently, its potential as an effective corrosion inhibitor. researchgate.net
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1) | N80 Steel | 15% HCl | >95% (Gravimetric) | Gravimetric, EIS, PDP | researchgate.net |
| NTD-3 (a 1,8-naphthyridine (B1210474) derivative) | Mild Steel | 1 M HCl | 98.7 | EIS, PDP | mobt3ath.com |
| [1,8-Nap][CETSA] (an ionic liquid from 2,3-diphenyl-1,8-naphthyridine) | Q235 Steel | 1 M HCl | 96.95 | Weight Loss | nih.gov |
| NP2 (a 1,6-naphthyridine (B1220473) derivative) | 316 L Stainless Steel | 20% HCl | 83.7 | EIS, PDP, Weight Loss | researchgate.net |
Synthetic Precursors for Diverse Chemical Entities
The 1,5-naphthyridine ring system is a valuable scaffold in synthetic organic and medicinal chemistry. nih.govresearchgate.netnih.gov The functional groups present on this compound—the amino and hydroxyl groups—make it a versatile synthetic precursor. These groups can be readily modified to introduce a wide array of other functionalities, leading to the synthesis of more complex molecules. researchgate.netnih.gov
For example, hydroxyl groups on naphthyridine rings can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com These chloro derivatives are then susceptible to nucleophilic substitution, allowing for the introduction of various amines, thiols, or other nucleophiles. mdpi.com The amino group can undergo reactions such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are also common methods for synthesizing amino-naphthyridine derivatives from their halogenated precursors. mdpi.com The ability to build upon the this compound core makes it a strategic starting material for creating libraries of novel compounds for drug discovery and materials science research. rdd.edu.iqresearchgate.net
Future Directions and Emerging Research Avenues in 2 Amino 1,5 Naphthyridin 3 Ol Chemistry
Development of More Sustainable and Efficient Synthetic Routes
A primary objective in modern organic synthesis is the development of "green" chemical processes that are both efficient and environmentally benign. For the synthesis of 2-Amino-1,5-naphthyridin-3-ol and its derivatives, future efforts will likely concentrate on multicomponent reactions (MCRs). MCRs are highly valued for their atom economy, efficiency, and ability to generate complex molecules in a single step, which aligns with the principles of green chemistry. rsc.org
Future synthetic strategies are expected to move away from traditional methods that may require harsh conditions or hazardous reagents. The focus will be on catalyst-free reactions or the use of recyclable, non-toxic catalysts. rsc.org The exploration of alternative energy sources, such as microwave irradiation or sonication, could also lead to significantly reduced reaction times and improved energy efficiency.
| Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. rsc.org | Increased efficiency, reduced waste, rapid generation of a diverse library of derivatives. |
| Catalyst-Free Conditions | Reactions proceed without a catalyst, often in environmentally friendly solvents like ethanol (B145695) or water. | Simplified purification, reduced cost, lower environmental impact. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Dramatically shorter reaction times, potential for higher yields and cleaner reactions. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety and control, easier scalability, potential for automation. nih.gov |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The this compound scaffold has distinct functional groups—an amino group, a hydroxyl group, and the naphthyridine core—that offer multiple sites for chemical modification. Future research will delve into the selective functionalization of these sites to create a wide array of new molecules.
Exploration of novel transformation pathways will be a key research theme. For instance, molecular rearrangements, such as the Smiles rearrangement observed in other naphthyridine isomers, could be investigated to create new and unexpected molecular architectures from the this compound core. nih.govnih.gov Additionally, modern cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, which have been successfully applied to other naphthyridines, could be used to attach various substituents to the naphthyridine ring, further expanding the accessible chemical diversity. mdpi.comconnectjournals.com
Potential Future Reactions:
Selective N- and O-Alkylation/Arylation: To modify the amino and hydroxyl groups to tune solubility and biological activity.
Palladium-Catalyzed Cross-Coupling: To introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the naphthyridine ring. mdpi.com
Diazotization of the Amino Group: To convert the amino group into other functionalities, providing a gateway to a host of new derivatives. connectjournals.com
Investigation of Rearrangement Reactions: To discover novel scaffolds and transformation pathways. nih.gov
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For this compound, advanced computational modeling will be pivotal in establishing clear structure-property relationships.
Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of this compound and its derivatives. nih.gov This information is crucial for predicting sites of reactivity for electrophilic and nucleophilic attack. Furthermore, computational studies can model how structural modifications influence the molecule's conformation and its potential interactions with biological targets, such as proteins or nucleic acids. nih.gov This predictive power can rationalize experimental findings and accelerate the design of molecules with specific, desired properties.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, charge distribution, orbital energies, reactivity indices. nih.gov | Predicting reaction outcomes, understanding electronic properties for materials science applications. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent effects, binding dynamics. | Simulating interactions with biological macromolecules to guide drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predicting the activity of new derivatives before synthesis, optimizing lead compounds. |
Integration with Automated Synthesis and High-Throughput Screening Platforms
To fully explore the chemical space around the this compound scaffold, a rapid means of synthesizing and testing derivatives is necessary. The integration of automated synthesis with high-throughput screening (HTS) platforms represents the future of accelerated molecular discovery.
Automated synthesis platforms, including those based on flow chemistry, can enable the rapid and reproducible production of libraries containing hundreds or thousands of distinct this compound analogues. nih.govmpg.de These compound libraries can then be evaluated using HTS, where thousands of compounds are tested in parallel for a specific biological activity or physical property. chemdiv.comchemdiv.com For instance, HTS has been successfully used to identify naphthyridine-based compounds with potent activity against infectious diseases. nih.gov This combination of automated synthesis and HTS will dramatically shorten the timeline for discovering new lead compounds for drug development or novel materials for technological applications. nih.gov
Expanding Applications in Novel Chemical Systems and Technologies
The unique structural and electronic properties of the 1,5-naphthyridine (B1222797) core suggest that this compound could find applications beyond its traditional role as a scaffold in medicinal chemistry. mdpi.comnih.govmdpi.com Future research will likely explore its utility in materials science and catalysis.
Derivatives of 1,5-naphthyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. mdpi.comnih.gov The amino and hydroxyl groups on this compound provide convenient handles for incorporating this scaffold into larger conjugated systems or for coordinating to metal centers. By systematically modifying the core structure, researchers could fine-tune the photophysical and electronic properties to develop novel materials for a range of technological applications.
Potential Areas for Application:
Medicinal Chemistry: As a scaffold for developing new therapeutic agents. researchgate.net
Organic Electronics: As a building block for organic semiconductors or emitters in OLEDs. mdpi.com
Catalysis: As a ligand for transition metal catalysts to promote novel chemical transformations. nih.gov
Chemical Sensing: As a core structure for fluorescent probes that can detect specific ions or molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
